molecular formula C14H14N2OS3 B2496459 3-(2-methylpropyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 743452-26-8

3-(2-methylpropyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2496459
CAS No.: 743452-26-8
M. Wt: 322.46
InChI Key: PJLRNEFHMANKDH-UHFFFAOYSA-N
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Description

3-(2-methylpropyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C14H14N2OS3 and its molecular weight is 322.46. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Research has demonstrated the potential of thieno[3,2-d]pyrimidine derivatives in the synthesis of compounds with potent anticancer activity. A study by Hafez and El-Gazzar (2017) developed novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives displaying potent anticancer activity against various human cancer cell lines, including human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). These compounds were found to exhibit growth inhibition properties comparable to doxorubicin, a widely used chemotherapy medication (Hafez & El-Gazzar, 2017).

Cytotoxic Activity

Another study focused on the synthesis of novel 5-methyl-4-thiopyrimidine derivatives and evaluated their cytotoxic activity against various cell lines, including Human umbilical vein endothelial cells (HUVEC) and cancer cell lines like HeLa, K562, and CFPAC. These derivatives showed different degrees of cytotoxicity, offering insights into the influence of specific substituents on the pyrimidine ring on their biological activity (Stolarczyk et al., 2018).

Synthesis and Structural Analysis

Research has also extended to the synthesis and structural analysis of thieno[2,3-d]pyrimidine derivatives, aiming to understand their physicochemical properties and potential as bioactive compounds. One study by Zadorozhny et al. (2010) synthesized 2-arylmethyl- and 2-arylmethyl-3-methyl-substituted 3,4-dihydrothieno[3,4-d]pyrimidin-4-ones, comparing their properties with those of positionally isomeric thienopyrimidinones and benzene isosteres to identify differences in electronic spectra and biological activity profiles (Zadorozhny et al., 2010).

Antimicrobial and Anti-inflammatory Activities

Further studies have highlighted the synthesis of thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents. For instance, a novel series of compounds were synthesized and tested for their in vitro activity against tumor cell lines and for antibacterial activity, showcasing significant potential for medical applications (Hafez et al., 2017).

Applications in Material Science

In the field of materials science, the compound and its derivatives have been explored for their potential in creating new materials with desirable properties. For example, transparent aromatic polyimides derived from thiophenyl-substituted benzidines have been developed, exhibiting high refractive indices and small birefringence, indicating applications in optical materials (Tapaswi et al., 2015).

Future Directions

Thieno[2,3-d]pyrimidine derivatives continue to be of interest in medicinal chemistry due to their potential biological activities . Future research could focus on further exploring the synthesis, properties, and biological activities of “3-(2-methylpropyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one” and related compounds.

Properties

IUPAC Name

3-(2-methylpropyl)-2-sulfanylidene-5-thiophen-2-yl-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS3/c1-8(2)6-16-13(17)11-9(10-4-3-5-19-10)7-20-12(11)15-14(16)18/h3-5,7-8H,6H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLRNEFHMANKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(NC1=S)SC=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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